Pseudohydromorphone
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H36N2O6 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-10-[(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h11-12,19-22,31-32,39-40H,3-10,13-14H2,1-2H3/t19-,20-,21+,22+,31-,32-,33-,34-/m0/s1 |
InChI Key |
SDOMGTNHSREGJN-MSLLCSOGSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3C(=O)CC4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)C(=O)CC1)O |
Canonical SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(=O)CC4)O)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(=O)CC1)O |
Origin of Product |
United States |
Chemical and Physical Properties of Pseudohydromorphone
Pseudohydromorphone is chemically designated as 4,5α:4′,5′α-Diepoxy-3,3′-dihydroxy-17,17′-dimethyl-2,2′-bimorphinanyl-6,6′-dione. cymitquimica.com It is a dimer of hydromorphone, meaning it is composed of two hydromorphone molecules joined together.
Table 1:
| Property | Value | Source |
| Chemical Formula | C₃₄H₃₆N₂O₆ | lgcstandards.comnih.gov |
| Molecular Weight | 568.66 g/mol | lgcstandards.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| Synonyms | 2,2'-Bishydromorphone, [2,2'-Bimorphinan]-6,6'-dione | lgcstandards.comcymitquimica.com |
| CAS Number | 2139240-60-9 | lgcstandards.com |
Synthesis of Pseudohydromorphone
Detailed, peer-reviewed synthesis pathways for pseudohydromorphone are not extensively documented in scientific literature. It is primarily described as a dimerized impurity that forms during the synthesis of hydromorphone. cymitquimica.com One cited method for the preparation of hydromorphone involves the electrolytic reduction of morphine. cymitquimica.com It is during such manufacturing processes that the formation of this compound as a byproduct can occur. The precise reaction mechanism for this dimerization is not well-elucidated in available resources.
Molecular Pharmacology of Pseudohydromorphone at Opioid Receptors in Vitro/preclinical Mechanistic Studies
Opioid Receptor Subtype Binding Profiles (μ, δ, κ, NOP)
The initial step in characterizing the pharmacological profile of pseudohydromorphone involves determining its binding affinity for the different opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor. nih.govplos.org This is crucial as the relative affinity for these receptors dictates the compound's potential therapeutic effects and side-effect profile. painphysicianjournal.comescholarship.org
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. creative-bioarray.comgiffordbioscience.com This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the receptor of interest. oncodesign-services.com The assay is performed by incubating cell membranes expressing the target opioid receptor subtype with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, in this case, this compound. creative-bioarray.comoncodesign-services.com
The underlying principle is the competition between the radiolabeled ligand and the unlabeled test compound for the same binding site on the receptor. graphpad.com As the concentration of this compound increases, it displaces more of the radioligand from the receptors. The amount of bound radioactivity is then measured, typically after separating the bound from the free radioligand via filtration. revvity.com
From this data, an inhibition constant (Kᵢ) can be calculated. The Kᵢ value represents the concentration of the competing ligand (this compound) that would occupy 50% of the receptors at equilibrium if no radioligand were present. giffordbioscience.com A lower Kᵢ value indicates a higher binding affinity of the compound for the receptor. nih.gov The Kᵢ is derived from the IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. nih.gov
Interactive Table: Principles of Competitive Radioligand Binding Assays
| Parameter | Description |
|---|---|
| Radioligand | A radioactively labeled molecule with high affinity for the target receptor. |
| Test Compound | The unlabeled compound whose affinity is being determined (e.g., this compound). |
| Receptor Source | Cell membranes or tissue homogenates expressing the opioid receptor subtype of interest. |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Kᵢ | The inhibition constant, representing the affinity of the test compound for the receptor. |
The selectivity of this compound and its analogues for different opioid receptor subtypes is determined by comparing their Kᵢ values across the μ, δ, and κ receptors, and often the NOP receptor as well. nih.govunimelb.edu.au A compound is considered selective for a particular receptor subtype if its Kᵢ value for that receptor is significantly lower (typically by a factor of 10- to 100-fold) than its Kᵢ values for the other receptor subtypes. nih.govfrontiersin.org
For example, if a this compound analogue exhibits a Kᵢ of 1 nM for the μ-opioid receptor, 100 nM for the δ-opioid receptor, and 500 nM for the κ-opioid receptor, it would be considered a μ-selective ligand. This selectivity is critical as activation of different opioid receptor subtypes can lead to distinct physiological effects. guidetopharmacology.org The development of receptor-selective analogues is a key strategy in medicinal chemistry to create compounds with more targeted therapeutic actions and potentially fewer side effects. mdpi.comnih.gov
Interactive Table: Hypothetical Binding Affinities (Kᵢ, nM) of this compound Analogues
| Analogue | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | NOP Receptor | Selectivity Profile |
|---|---|---|---|---|---|
| Analogue A | 0.8 | 150 | 700 | >1000 | μ-selective |
| Analogue B | 250 | 5 | 900 | >1000 | δ-selective |
| Analogue C | 800 | 950 | 10 | >1000 | κ-selective |
Competitive Radioligand Binding Assay Principles for Affinity Determination
G-Protein Coupled Receptor (GPCR) Signaling Pathway Activation
Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov Upon agonist binding, such as by this compound, the receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. nih.govebi.ac.uk The primary signaling cascade involves the activation of heterotrimeric G-proteins, but GPCRs can also signal through other pathways, including those involving β-arrestins. biomolther.org
The activation of G-proteins by an agonist-bound opioid receptor can be quantified using a [³⁵S]GTPγS binding assay. revvity.comnih.gov Opioid receptors typically couple to the Gαi/o family of G-proteins. scienceopen.comebi.ac.uk In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). nih.gov Agonist binding to the receptor promotes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, leading to its activation. biomolther.org
The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analogue of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit. nih.gov The amount of radioactivity incorporated into the cell membranes is proportional to the extent of G-protein activation. revvity.com By measuring [³⁵S]GTPγS binding at various concentrations of this compound, a dose-response curve can be generated to determine its potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein activation. revvity.com This functional assay provides crucial information about the compound's ability to initiate the primary signaling cascade responsible for many of the classical opioid effects. nih.gov
In addition to G-protein signaling, agonist-bound GPCRs can also recruit proteins called β-arrestins. biomolther.org β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. plos.org The concept of "biased agonism" describes the ability of some ligands to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). frontiersin.orgmdpi.com
The recruitment of β-arrestin by this compound can be assessed using various in vitro assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA)-based methods. frontiersin.orgnih.gov A ligand that potently activates G-protein signaling but weakly recruits β-arrestin is termed a "G-protein biased agonist." core.ac.uk There is significant interest in developing G-protein biased μ-opioid receptor agonists with the hypothesis that they may produce robust analgesia with a reduced side-effect profile. mdpi.comnih.gov The degree of bias for a compound like this compound can be quantified by comparing its potency and efficacy for G-protein activation versus β-arrestin recruitment. elifesciences.orgmdpi.com
Interactive Table: Hypothetical Functional Profile of a this compound Analogue
| Signaling Pathway | Assay | Potency (EC₅₀, nM) | Efficacy (% of standard agonist) |
|---|---|---|---|
| Gαi/o Activation | [³⁵S]GTPγS Binding | 5 | 90% |
Gαi/o Protein Activation Assessment (e.g., [35S]GTPγS Binding)
Opioid Receptor Dimerization and Oligomerization in Relation to this compound Interaction
Opioid receptors, like many GPCRs, can exist and function as dimers or higher-order oligomers. nih.govnih.gov This dimerization can be between identical receptors (homodimers) or different receptor subtypes (heterodimers). guidetopharmacology.org The formation of these receptor complexes can alter their pharmacological properties, including ligand binding, signaling, and internalization. nih.govplos.org
The interaction of this compound with opioid receptor dimers is a complex area of research. The binding of a ligand could potentially influence the equilibrium between monomeric and dimeric receptor states or stabilize a particular dimeric conformation. nih.gov Techniques such as co-immunoprecipitation, Förster Resonance Energy Transfer (FRET), and BRET can be used to study receptor dimerization in living cells. mdpi.com The signaling output from a receptor dimer can be different from that of a monomer. mdpi.com For instance, a μ-δ opioid receptor heterodimer may exhibit a unique signaling profile upon activation that is distinct from that of either μ or δ receptors alone. mdpi.com Understanding how this compound interacts with and modulates the function of these receptor complexes is an important aspect of its molecular pharmacology. escholarship.org
Heterodimerization with Other Opioid Receptor Subtypes (e.g., MOR/DOR Heterodimers)
There is no specific research available that investigates the capacity of this compound to induce or interact with heterodimers of opioid receptor subtypes, such as mu-opioid receptor (MOR) and delta-opioid receptor (DOR) complexes.
In the broader field of opioid pharmacology, the formation of heterodimers between different opioid receptors (MOR, DOR, and kappa-opioid receptor - KOR) is a well-documented phenomenon that can alter the pharmacological properties of the constituent receptors. wjgnet.comfrontiersin.orgfrontiersin.org This dimerization can influence ligand binding, signaling, and receptor trafficking. frontiersin.orgnih.gov For instance, the MOR-DOR heterodimer is the most studied and has been shown to possess unique pharmacological characteristics compared to MOR or DOR homomers. wjgnet.com The formation of these complexes can be influenced by chronic exposure to opioid agonists like morphine and may play a role in the development of opioid tolerance. wjgnet.comnih.gov The activation of such heterodimers can lead to distinct downstream signaling events compared to the activation of a single receptor type. wjgnet.comnih.gov However, no studies have been performed to assess whether this compound engages with these or other opioid receptor heterodimers.
Cross-Talk with Non-Opioid GPCRs (e.g., Cannabinoid Receptors)
No scientific literature exists that describes any cross-talk between this compound and non-opioid G-protein coupled receptors (GPCRs), including cannabinoid receptors (CBRs).
The concept of cross-talk, where one receptor system modulates the function of another, is a critical aspect of cellular signaling. Significant interactions have been identified between the opioid and endocannabinoid systems. nih.gov The CB1 receptor, for example, is known to co-localize with MOR in various regions of the nervous system, and the two receptors can form heterodimers. frontiersin.orgnih.gov This interaction is functionally relevant, as activation of CB1 receptors can modulate the signaling and effects of MOR agonists. nih.gov Similar cross-talk has been documented between opioid receptors and other GPCRs, such as dopamine, adrenergic, and somatostatin (B550006) receptors, which can modulate signaling pathways and receptor internalization. nih.govplos.orgmdpi.com Without specific experimental data, it is unknown if this compound participates in or modulates any of these cross-receptor interactions.
Cellular Metabolism and Downstream Signaling Pathways (In Vitro)
There are no available in vitro studies detailing the cellular metabolism or the specific downstream signaling pathways activated by this compound.
Impact on Intracellular Signaling Cascades
Specific data on the impact of this compound on intracellular signaling cascades is not available in the published literature.
Generally, opioid receptors, as members of the GPCR family, transduce their signals through two primary pathways: G-protein dependent signaling and β-arrestin-mediated signaling. resed.esfrontiersin.orgnih.gov Upon agonist binding, opioid receptors typically couple to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. nih.govnih.gov This cascade is central to the analgesic effects of opioids. resed.es Concurrently, G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the recruitment of β-arrestin proteins. nih.gov The β-arrestin pathway is involved in receptor desensitization, internalization, and the activation of other signaling networks, such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38). nih.govnih.govnih.gov The specific signaling profile can be ligand-dependent, where different opioids may preferentially activate one pathway over the other ("biased agonism"). resed.esnih.gov The precise effect of this compound on these fundamental opioid-activated cascades has not been investigated.
Modulation of Cellular Energetics and Oxidative Metabolism in Relevant Cellular Models
There is no research documenting the effects of this compound on cellular energetics or oxidative metabolism in any cellular model.
Cellular metabolism encompasses the complex network of biochemical reactions that generate energy (e.g., ATP) and biosynthetic precursors. macmillanusa.com This includes glycolysis and oxidative phosphorylation (OXPHOS). dolor.org.co The metabolic state of a cell is intricately linked to its function and signaling pathways. dolor.org.co While some studies have explored how opioid receptor signaling can be influenced by or can influence cellular processes related to oxidative stress, nih.gov there are no studies that directly examine the impact of this compound on cellular energy production, mitochondrial function, or oxidative metabolism.
Computational Chemistry and in Silico Modeling for Pseudohydromorphone Research
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique allows for the estimation of binding affinity through scoring functions, which evaluate non-covalent interactions like hydrogen bonds, and hydrophobic and ionic contacts. nih.govnrfhh.com For pseudohydromorphone, docking simulations into the mu-opioid receptor (μOR), the primary target for most opioid analgesics, are essential to hypothesize its binding mode. nrfhh.comebi.ac.uk Studies on similar compounds, such as hydromorphone and oxymorphone, have demonstrated that docking can successfully predict binding concentration regimes, with calculated binding energies correlating with experimental affinities. nih.govnrfhh.com
Identification of Key Residues in the Opioid Receptor Binding Pocket
Through molecular docking and dynamics simulations on a range of opioid ligands, researchers have identified several key amino acid residues within the μOR binding pocket that are crucial for ligand recognition and receptor activation. nih.gov An ionic interaction between the protonated amine of the morphinan (B1239233) scaffold and the aspartate residue at position 147 (Asp147) is considered a critical anchor point for virtually all amine-based opioids. mdpi.comacs.org
Further interactions contribute to the specificity and affinity of different ligands. For instance, studies on morphinans have highlighted the importance of hydrophobic interactions with residues such as Val236, Trp293, Ile296, Val300, and Tyr326. nih.govacs.org Hydrogen bonding, often mediated by water molecules, between the ligand's phenolic hydroxyl group and residues like His297 has also been shown to be significant. acs.orgacs.org Understanding how the unique dimeric structure of this compound engages with these residues is a key objective for in silico analysis.
Below is a table summarizing key residues in the μ-opioid receptor binding pocket and their established roles in interacting with morphinan-like ligands.
| Residue | Location (TM Helix) | Interaction Type | Role in Ligand Binding |
| Asp147 | TM3 | Ionic Interaction | Anchors the protonated amine, crucial for binding of most opioids. mdpi.comacs.org |
| Tyr148 | TM3 | Hydrophobic/H-Bond | Interacts with ligand substituents, can influence affinity. acs.org |
| Met151 | TM3 | Hydrophobic | Contributes to the hydrophobic pocket accommodating the ligand. acs.org |
| Val236 | TM5 | Hydrophobic | Forms part of the hydrophobic binding cavity. acs.org |
| His297 | TM6 | Hydrogen Bond | Often forms a water-mediated hydrogen bond with the ligand's hydroxyl group. acs.orgacs.org |
| Trp293 | TM6 | Hydrophobic | Key residue in the binding pocket, involved in receptor activation. |
| Val300 | TM6 | Hydrophobic | Interacts with the core structure of morphinan ligands. acs.org |
| Ile322 | TM7 | Hydrophobic | Contributes to the hydrophobic pocket. |
| Tyr326 | TM7 | Hydrogen Bond | Can form hydrogen bonds and influences ligand affinity. |
Prediction of Stereoselective Ligand Binding
The stereochemistry of a ligand is a critical determinant of its pharmacological activity. Computational methods can predict stereoselectivity by comparing the binding energies and interaction patterns of different isomers. osti.gov For morphinans, subtle changes in stereoisomeric configuration can lead to significant differences in binding affinity and functional activity. While specific studies on this compound isomers are limited, research on related compounds shows that docking simulations can reveal how different spatial arrangements of functional groups lead to more or less favorable interactions within the receptor's chiral environment. osti.govacs.org For example, an incorrect orientation might introduce steric clashes or fail to form a key hydrogen bond, resulting in a lower predicted binding affinity. These predictions are vital for understanding the activity of specific isomers that may be present as impurities or developed as novel compounds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model defines key features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net Once developed, these models can be used as 3D queries to rapidly screen large compound libraries (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active at the target receptor. acs.org
Ligand-Based Pharmacophore Model Development
When the 3D structure of the receptor is unknown or when focusing on a series of known active ligands, a ligand-based approach is employed. researchgate.net This method involves superimposing a set of structurally diverse but functionally similar molecules (e.g., several known μOR agonists) to extract their common chemical features. The resulting pharmacophore represents a hypothesis of the key interactions required for activity. For a compound like this compound, a ligand-based model could be developed using a training set of potent morphinans to define the crucial spatial relationships between the core features responsible for μOR agonism.
Common features identified in pharmacophore models for opioid agonists are summarized in the table below.
| Pharmacophore Feature | Description | Typical Opioid Moiety |
| Positive Ionizable (PI) | A positively charged group, typically a protonated amine. | The nitrogen atom in the piperidine (B6355638) ring. |
| Aromatic Ring (AR) | A planar, cyclic aromatic system. | The phenol (B47542) ring of the morphinan core. |
| Hydrophobic (HY) | A nonpolar region that interacts with hydrophobic receptor residues. | The alicyclic portions of the morphinan structure. |
| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | The ketone or hydroxyl oxygen atoms. |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | The phenolic hydroxyl group. |
Structure-Based Pharmacophore Design
With the availability of high-resolution crystal structures of the μ-opioid receptor, a structure-based approach is possible. mdpi.commdpi.com This method derives the pharmacophore directly from the key interaction points observed between the receptor and a co-crystallized ligand. mdpi.com The model represents the receptor's perspective of the ideal ligand, defining features based on the complementary amino acid residues in the binding pocket. This approach is powerful as it incorporates detailed anatomical information of the binding site, potentially leading to the discovery of novel scaffolds that fit the receptor but are structurally distinct from known ligands. A structure-based pharmacophore for the μOR would map out the precise locations for hydrogen bonding, and hydrophobic and ionic interactions, providing a detailed template for docking this compound and assessing its fit.
Conformational Sampling Pharmacophore (CSP) Approaches
Traditional pharmacophore methods often rely on a single, low-energy conformation of a molecule. However, ligands are flexible and can adopt various shapes. The Conformational Sampling Pharmacophore (CSP) approach addresses this by incorporating a wide range of accessible conformations for each ligand, typically generated through molecular dynamics simulations. nih.govacs.orgnih.gov This method creates a more comprehensive model by considering the entire conformational space available to a molecule, increasing the probability that the bioactive (receptor-bound) conformation is included in the model. acs.orgnih.gov
The CSP method is particularly valuable for flexible molecules or when comparing ligands with different scaffolds, as is the case in opioid research which involves both rigid morphinans and flexible peptides. nih.govumaryland.edu By analyzing the conformational distributions of various ligands, the CSP approach can create sophisticated models that distinguish between agonists and antagonists or quantify structure-activity relationships. nih.govumaryland.edu Applying this technique to this compound would provide a more dynamic and realistic picture of its potential interactions with the opioid receptor.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Receptor Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govdovepress.com This technique provides detailed insight into the conformational flexibility of a molecule and its dynamic interactions with biological targets, such as opioid receptors. nih.govmdpi.com For a complex, dimeric structure like this compound, MD simulations are invaluable for understanding how its shape and flexibility influence its ability to bind to a receptor.
The simulation process begins with an initial 3D structure of the molecule, which is then placed in a simulated physiological environment (typically water and ions). mdpi.commdpi.com By calculating the forces between atoms and applying the laws of motion, the simulation tracks the trajectory of each atom over a set period, often ranging from nanoseconds to microseconds. nih.gov This reveals the molecule's preferred shapes (conformers), the energy barriers between different conformations, and the stability of its binding pose within a receptor pocket. mdpi.comdovepress.com
In the context of this compound, MD simulations could elucidate several key aspects:
Conformational Landscape: Determining the range of possible three-dimensional shapes the dimer can adopt in solution.
Receptor Binding: Simulating the interaction between this compound and opioid receptors (mu, delta, and kappa) to assess binding stability, identify critical amino acid interactions, and understand the dynamics of the ligand-receptor complex. frontiersin.org
The data below illustrates the typical parameters and outputs of a hypothetical MD simulation study on this compound interacting with a mu-opioid receptor.
| Parameter | Description | Example Value/Output |
|---|---|---|
| System Setup | The molecular system being simulated. | This compound docked in the mu-opioid receptor, solvated in a water box with ions. |
| Force Field | A set of parameters used to calculate potential energy and interatomic forces. | AMBER99 or CHARMM36 |
| Simulation Time | The total duration of the simulation. | 500 nanoseconds (ns) |
| Key Analyses | The primary metrics calculated from the simulation trajectory. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. |
| Predicted Outcome | Interpretation of the analysis. | Stable binding of the ligand in the receptor pocket, with key hydrogen bonds identified at specific residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnite.go.jpmedcraveonline.com By developing a mathematical model, QSAR can predict the activity of new or untested molecules, guiding the design of compounds with desired properties. medcraveonline.com
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its structural, physicochemical, and electronic properties. mdpi.com These properties are quantified using numerical values called "molecular descriptors." nih.gov For a QSAR study involving this compound, it would be analyzed within a dataset of structurally related opioids to model a specific activity, such as binding affinity to the mu-opioid receptor.
The process involves several steps:
Data Set Assembly: A collection of molecules with known biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, connectivity indices) or 3D descriptors (e.g., molecular shape, surface area). vietnamjournal.ru
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net
While no specific QSAR models for this compound are published, research on hydromorphone analogues and other opioids demonstrates the utility of this approach. acs.orgd-nb.info Such models can identify which molecular features are critical for opioid receptor affinity and efficacy.
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity (fat solubility) |
| Topological | Wiener Index | Molecular branching and size |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability |
| Geometrical (3D) | Molecular Surface Area | Molecular size and shape |
| Constitutional | Molecular Weight | The total mass of the molecule |
In Silico Metabolism Prediction and Metabolite Profiling
In silico metabolism prediction involves using computational tools to forecast how a molecule will be chemically altered by metabolic enzymes in the body, primarily the Cytochrome P450 (CYP) family. nih.gov These tools help identify potential sites of metabolism (SoMs) on the molecule and predict the structures of the resulting metabolites. news-medical.netfrontiersin.org Early prediction of metabolic pathways is crucial in drug discovery to identify potentially inactive, active, or toxic metabolites. news-medical.net
Metabolism prediction software typically uses one of two approaches:
Rule-based systems: These programs contain a library of known biotransformation rules derived from experimental data. They apply these rules to a query molecule to generate likely metabolites. frontiersin.org
Machine learning models: These models are trained on large datasets of known metabolic reactions and learn to predict the most probable SoMs based on the local atomic environment. univie.ac.at
For this compound, in silico tools could predict its metabolic fate by analogy to its parent compound, hydromorphone. Known metabolic pathways for hydromorphone include N-demethylation to form norhydromorphone (B170126) and reduction of the 6-keto group to create dihydromorphine. nih.gov Given this compound's structure as a dimer, computational models would likely predict similar reactions occurring on one or both of the hydromorphone units.
The table below outlines the potential primary metabolites of this compound as might be predicted by an in silico tool like GLORY or FAME. frontiersin.orgunivie.ac.at
| Parent Compound | Metabolic Reaction | Predicted Metabolite | Enzyme Family |
|---|---|---|---|
| This compound | N-Demethylation (Single) | N-desmethyl-pseudohydromorphone | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |
| This compound | N-Demethylation (Double) | N,N'-didesmethyl-pseudohydromorphone | Cytochrome P450 |
| This compound | 6-Keto Reduction (Single) | 6-hydroxy-pseudohydromorphone | Carbonyl Reductases |
| This compound | Phase II Conjugation | This compound-glucuronide | UDP-glucuronosyltransferases (UGTs) |
Applications in Scientific Research
Established Chemical Synthetic Routes for Opioid Scaffolds
The synthesis of complex molecules like this compound, a dimer of hydromorphone, relies on established methods for constructing the fundamental opioid scaffold. cymitquimica.com Opioids are a class of compounds known for their potent analgesic properties, and their core structures, often derived from natural sources like morphine, have been the subject of extensive synthetic efforts. oup.comresearchgate.net
One common approach involves the semi-synthesis from readily available natural products. For instance, hydromorphone itself is a semi-synthetic ketone derivative of morphine. nih.gov The synthesis involves the catalytic hydrogenation of morphine to produce dihydromorphinone. nih.gov The creation of this compound can occur through the oxidative coupling of morphine, utilizing reagents like potassium ferricyanide. wikipedia.org
The fentanyl class of synthetic opioids, while structurally distinct from morphinans, also has well-established synthetic routes. A common method involves a three-step process starting with the N-alkylation of piperidin-4-one, followed by reductive amination and subsequent acylation to yield the final fentanyl analogue. nih.gov This modular approach allows for the straightforward synthesis of a wide range of derivatives by varying the alkylating agent, amine, and acylating group. nih.gov
Furthermore, biosynthetic approaches in engineered microorganisms like yeast are emerging as a potential alternative to traditional chemical synthesis. nih.gov Scientists have successfully engineered yeast to produce thebaine, a key precursor to many semi-synthetic opioids, from simple sugars. nih.gov This technology opens the door for the de novo biosynthesis of opioid scaffolds and their subsequent derivatization. nih.gov
A variety of synthetic strategies have been employed to create diverse opioid scaffolds. For example, C3-symmetric opioid scaffolds have been generated by treating 2,4,6-tris-(bromomethyl)-mesitylene with opioids like morphine. oup.com Another approach involves the synthesis of piperidinone scaffolds, which have shown analgesic effects through the kappa-opioid receptor. jst.go.jp
Key Synthetic Reactions in Opioid Chemistry
| Reaction Type | Reagents/Conditions | Purpose |
| Oxidative Coupling | Potassium ferricyanide | Dimerization of morphine to form pseudomorphine. wikipedia.org |
| Catalytic Hydrogenation | H₂, Catalyst | Reduction of double bonds, e.g., morphine to dihydromorphinone. nih.gov |
| Pd-catalyzed Dearomatization | Pd catalyst, Phosphonium ligand | Construction of the tetracyclic morphinan (B1239233) core. rsc.org |
| N-Alkylation | Alkyl halide, Base | Introduction of substituents on the nitrogen atom of the piperidine (B6355638) ring. nih.gov |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Formation of C-N bonds, often used in the synthesis of fentanyl and its analogues. nih.govacs.org |
| Acylation | Acyl chloride, Base | Introduction of acyl groups, a key step in fentanyl synthesis. nih.gov |
Targeted Derivatization Strategies for Structural Modification of this compound Analogues
The structural modification of existing opioid scaffolds through targeted derivatization is a crucial strategy for developing new analogues with altered pharmacological profiles. These modifications can influence a compound's affinity for opioid receptors, its efficacy, and its metabolic stability.
For keto-opioids like hydromorphone and its dimer, this compound, the carbonyl group is a key site for derivatization. One common technique is oximation, which involves reacting the ketone with hydroxylamine (B1172632) or methoxylamine. uc.pt This derivatization is often employed in analytical methods to improve the stability and detectability of these compounds, as it prevents the formation of multiple derivatives that can arise from tautomerization of the keto-enol system. uc.pt
Another important derivatization strategy is silylation, where labile hydroxyl groups are protected with a trimethylsilyl (B98337) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This is frequently used in gas chromatography to make the analytes more volatile and thermally stable. mdpi.com
In the case of fentanyl and its analogues, which can be chemically inert, derivatization strategies often target the tertiary piperidinyl nitrogen. d-nb.info One novel approach involves the use of chloroformates, such as 2,2,2-trichloroethoxycarbonyl chloride (TrocCl), to induce a one-step breakdown and derivatization. d-nb.info This reaction yields uniquely tagged products that are amenable to analysis by gas chromatography-mass spectrometry (GC-MS). d-nb.info
The synthesis of analogues of the κ-receptor agonist GR-89,696 has involved the introduction of a methyl substituent in the side chain. nih.govnih.gov This modification, achieved through a sequence of oxidation and stereoselective reductive amination, has led to compounds with altered receptor affinity and selectivity. nih.govnih.gov
Furthermore, the development of multitarget analgesics has led to the design of fentanyl derivatives with affinity for both mu-opioid receptors and I₂-imidazoline binding sites. nih.gov This strategy aims to create compounds with improved therapeutic properties by combining the pharmacological actions of different receptor systems. nih.gov
Common Derivatization Reactions
| Derivatization Technique | Reagent | Target Functional Group | Purpose |
| Oximation | Hydroxylamine/Methoxylamine | Ketone | Improve stability and detectability in keto-opioids. uc.pt |
| Silylation | BSTFA, TMCS | Hydroxyl | Increase volatility and thermal stability for GC analysis. mdpi.com |
| Chloroformate Reaction | TrocCl | Tertiary Amine | Create unique derivatives of inert compounds like fentanyl for GC-MS analysis. d-nb.info |
| Methylation | Methylating agents | Various positions | Modulate receptor affinity and selectivity. nih.gov |
Stereoselective Synthesis and Influence of Chirality in Opioid Analogues
Stereochemistry plays a pivotal role in the pharmacological activity of opioid analogues, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like opioid receptors. nih.govguidetopharmacology.org The synthesis of stereochemically pure compounds is therefore a critical aspect of opioid drug design and development. nih.gov
Enantiomeric and Diastereomeric Considerations in Opioid Synthesis
Many opioid molecules contain multiple chiral centers, leading to the possibility of numerous stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.orgacs.org These stereoisomers can exhibit significantly different pharmacological properties. mdpi.com For example, the analgesic activity of the potent opioid ohmefentanyl, which has three chiral centers and thus eight possible stereoisomers, is highly dependent on the absolute configuration at each of these centers. nih.gov
The synthesis of specific stereoisomers often requires stereoselective synthetic methods. One key reaction in this context is stereoselective reductive amination. acs.orgnih.gov For instance, in the synthesis of methylated analogues of GR-89,696, the use of a Lewis acid like titanium(IV) isopropoxide was found to be crucial for achieving diastereoselectivity in the reductive amination step. acs.orgnih.gov The diastereoselectivity of this reaction could be further enhanced by modifying the substituents on the piperazine (B1678402) ring. acs.orgnih.gov
The separation of racemic mixtures into individual enantiomers is another important aspect of obtaining stereochemically pure opioids. wikipedia.org This can be achieved through various techniques, including the formation of diastereomeric salts that can be separated by crystallization or chromatography. wikipedia.org
Impact of Stereochemistry on Molecular Recognition and Receptor Interaction
The stereochemical configuration of an opioid analogue has a profound impact on its binding affinity and efficacy at opioid receptors. nih.gov The μ-opioid receptor, for instance, exhibits a strong preference for (-)-morphine, while the (+)-enantiomer shows minimal binding and lacks analgesic activity. researchgate.net This stereospecificity highlights the precise three-dimensional fit required for a ligand to interact effectively with the receptor's binding pocket. nih.govguidetopharmacology.org
Studies on various opioid analogues have consistently demonstrated the importance of stereochemistry. In the case of ohmefentanyl, the (3R,4S) configuration at the piperidine ring and the (S) configuration at the phenylethyl side chain were found to be optimal for analgesic potency and μ-receptor affinity. nih.gov Similarly, for analogues of U-47700, the (R,R)-enantiomer is significantly more potent at the μ-opioid receptor than the (S,S)-enantiomer. ojp.gov
The introduction of substituents can also be influenced by stereochemistry. For example, in a series of 3-hydroxy-N-phenethyl-5-phenylmorphans, the potency and efficacy of the compounds were affected by both the stereochemistry of the molecule and the specific substituent at the C9 position. mdpi.com In some cases, one diastereomer may act as a potent agonist, while another is inactive or even acts as an antagonist. mdpi.commdpi.com
The differential effects of stereoisomers underscore the importance of developing enantiopure drugs. wikipedia.org The use of a single, active enantiomer can lead to a more potent and selective drug with a potentially improved side-effect profile compared to a racemic mixture. nih.govwikipedia.org
Elucidation of Key Pharmacophoric Elements for Opioid Receptor Engagement
The interaction between an opioid ligand and its receptor is dictated by specific chemical features, or pharmacophoric elements, on the ligand that engage with corresponding sites on the receptor. For morphinan-based opioids, including hydromorphone and its analogues, several key elements are critical for effective receptor binding and activation. mdpi.com
Hydrogen bonds play a critical role in the binding of opioid ligands to their receptors. The phenolic hydroxyl group at position 3 of the morphine scaffold is essential for forming a hydrogen bond within the receptor's binding pocket. mdpi.comacs.org This interaction is often mediated by water molecules. acs.orgmdpi.com For instance, the phenolic hydroxyl group can form a water-mediated hydrogen-bonding network with the histidine residue H297 in the mu-opioid receptor (MOR). acs.org The carbonyl group at position 6, such as in hydromorphone, can also act as a hydrogen bond acceptor and its presence is often preferable to a hydroxyl group for enhancing MOR affinity and agonist potency. researchgate.net
The aromatic ring of the morphinan scaffold is a crucial pharmacophoric element that engages in hydrophobic interactions within the opioid receptor. acs.org This aromatic ring system embeds into a hydrophobic pocket formed by various amino acid residues, including M151, V236, I296, and V300 in the MOR. acs.org The orientation and interactions of this aromatic ring are critical for ligand binding. mdpi.com In some cases, the aromatic A-ring, historically considered essential, may not be required for opioid activity if other key pharmacophoric groups are present. umaryland.edu For some δ-selective ligands, a second aromatic ring is a key pharmacophoric element, and its orientation can differentiate between agonists and antagonists. capes.gov.brumich.edu
A common and critical feature for the binding of most opioid agonists is a protonated basic nitrogen atom. frontiersin.orgacs.org This positively charged nitrogen forms a crucial salt bridge or ionic interaction with a conserved aspartate residue in the opioid receptors, such as Asp147 in the MOR. acs.orgmdpi.comacs.org This interaction is considered essential for receptor activation. frontiersin.orgfrontiersin.org The distance between the basic nitrogen and the aromatic ring is a critical factor for receptor interaction. d-nb.info While this protonated nitrogen is a key feature for many opioids, some studies suggest it may not be an indispensable requirement for binding to the opioid receptor. ingentaconnect.com
Aromatic Ring System Contributions
Impact of Substituent Patterns on Opioid Receptor Affinity and Selectivity
Modifying the substituents on the core opioid scaffold can dramatically alter the ligand's affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). nih.gov
Substitutions at various positions on the morphinan skeleton, particularly at the nitrogen atom (position 17), significantly influence the pharmacological properties. researchgate.net Replacing the N-methyl group of morphine or oxymorphone with an N-phenethyl group generally enhances affinity and selectivity for the MOR. researchgate.netplos.org The nature of the substituent on the aromatic ring of this N-phenethyl moiety can further fine-tune the activity. For example, in a series of N-phenethyl norhydromorphone (B170126) analogues, a para-chloro substituent resulted in a compound with nanomolar binding affinity at both MOR and DOR. mdpi.com
Alkyl and alkoxy substituents can also impact potency. For instance, certain N-phenethyl norhydromorphone analogues with alkyl and alkoxy groups demonstrated high potency at MOR and DOR. mdpi.com The introduction of different alkyl groups on the nitrogen can also modulate activity, though often less effectively than an N-phenethyl group. researchgate.net
| Compound | N-Substituent | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | KOR Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Morphine | -CH3 | 3.26 | - | - |
| N-Phenethylnormorphine | -CH2CH2Ph | 0.14 | 11.2 | 4.4 |
| Oxymorphone | -CH3 | 0.9 | 16.5 | 13.6 |
| N-Phenethylnoroxymorphone | -CH2CH2Ph | 0.06 | 1.2 | 1.7 |
| N-p-chloro-phenethylnorhydromorphone | -CH2CH2-p-Cl-Ph | 0.89 | 0.98 | 25.3 |
Data sourced from multiple studies and presented for comparative purposes. plos.orgmdpi.com
The length and rigidity of the linker can influence the binding affinity and selectivity at the respective receptors. acs.orgmdpi.com For instance, in opioid-neurotensin hybrids, modifying the linker length by inserting an additional methylene (B1212753) group maintained subnanomolar binding to the MOR and improved binding to the DOR. acs.org Similarly, in hybrids targeting opioid and cannabinoid receptors, the spacer group's length was varied to optimize activity. tandfonline.com The design of these linkers is critical to ensure that the individual pharmacophores can adopt the necessary conformations to interact effectively with their respective receptors without significant interference. mdpi.com
Aliphatic and Aromatic Substitutions on this compound Analogues
Conformational Dynamics and Their Role in SAR
The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, play a pivotal role in its interaction with biological targets like opioid receptors. For opioid ligands such as this compound and its relatives, the specific conformation adopted upon binding to a receptor is a critical determinant of its activity and selectivity.
The study of conformational dynamics reveals that opioid molecules are not static entities but exist as an ensemble of interconverting conformations. nih.gov The relative populations of these conformations and the energy barriers between them are influenced by the molecule's chemical structure. frontiersin.org For instance, the introduction of a substituent, such as a fluorine atom, can significantly alter the preferred conformation of a molecule, which in turn can impact its biological activity. mdpi.com Research on various opioid scaffolds has shown that even subtle changes to the molecular structure can lead to substantial shifts in the conformational equilibrium, thereby affecting how the ligand binds to and activates the receptor. frontiersin.orgmdpi.com
Double electron-electron resonance (DEER) and single-molecule fluorescence resonance energy transfer (smFRET) are advanced techniques used to study these conformational changes in receptors like the µ-opioid receptor (µOR). nih.gov These studies have revealed that the receptor itself is dynamic, existing in multiple conformational states (inactive, pre-activated, and fully activated). nih.gov Ligands can stabilize different conformational states of the receptor, and this is a key aspect of their mechanism of action. For example, some agonists may bind to and stabilize a pre-activated conformation of the µOR, which is a necessary step for subsequent G-protein binding and signaling. nih.gov
The flexibility of a ligand is another important factor. While it was once thought that ligands bind in their lowest energy conformation, studies have shown this is often not the case. nih.gov Many ligands bind in higher energy conformations, and the energetic cost of adopting this "bioactive" conformation can be significant. nih.gov There is a correlation between the flexibility of a ligand and the acceptable strain energy it can tolerate upon binding. nih.gov This suggests that for some ligands, the energetic penalty of adopting a specific bound conformation is offset by favorable interactions with the receptor.
In the context of this compound and related morphinans, understanding the interplay between the ligand's conformational preferences and the dynamic nature of the opioid receptor is crucial for elucidating the structure-activity relationship (SAR). The specific arrangement of functional groups in three-dimensional space, dictated by the molecule's conformational dynamics, ultimately governs its affinity and efficacy at different opioid receptor subtypes.
"Address-Message" Concept in Opioid Ligand Design
The "Address-Message" concept is a fundamental principle in medicinal chemistry, particularly in the design of selective ligands for receptors, including opioid receptors. frontiersin.org Proposed by Schwyzer, this concept posits that a ligand can be conceptually divided into two parts: the "message" and the "address." frontiersin.orgnih.gov
The "message" portion of the ligand is responsible for the primary interaction with the receptor that elicits a biological response (i.e., it carries the signal for receptor activation or blockade). frontiersin.org This part of the molecule is often a common structural motif, or pharmacophore, shared by a class of compounds that bind to the same receptor. frontiersin.org For many opioids, the core morphinan skeleton can be considered part of the "message," as it contains the key functional groups necessary for binding to opioid receptors. mdpi.comresearchgate.net
The "address" portion, on the other hand, is a variable part of the ligand that provides selectivity for a specific receptor subtype (e.g., µ, δ, or κ opioid receptors). frontiersin.org It is thought to interact with non-conserved regions of the receptor binding pocket, which differ between receptor subtypes. vcu.edu By modifying the "address" moiety, medicinal chemists can fine-tune the ligand's affinity and selectivity for a particular receptor.
This concept has been successfully applied in the design of highly selective opioid receptor ligands. frontiersin.orgnih.gov For example, in a series of N-phenethylnorhydromorphone analogs, the hydromorphone core can be viewed as the "address," while the substituted N-phenethyl group acts as the "message." mdpi.comresearchgate.net Molecular modeling and simulation studies have shown how different substituents on the N-phenethyl "tail" can modulate the ligand's activity at various opioid receptors. mdpi.comresearchgate.net
Similarly, the design of selective antagonists for the mu-opioid receptor (MOR) has utilized the "address-message" concept. vcu.edu By modifying the C(6) side chain of an opioid scaffold (the "address"), researchers have been able to develop antagonists with high selectivity for the MOR. vcu.edu Molecular modeling studies support the idea that these "address" moieties interact with non-conserved amino acid residues in the MOR binding pocket, which accounts for their selectivity. vcu.edu
The "message-address" concept provides a rational framework for the design of novel opioid ligands with desired pharmacological profiles. By systematically altering the "address" portion of a known opioid scaffold, it is possible to develop compounds with improved selectivity and potentially more favorable therapeutic properties.
Advanced Analytical Characterization of Pseudohydromorphone and Its Metabolites
Chromatography-Based Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. mdpi.comnih.gov For a compound like pseudohydromorphone, which may exist as an impurity or in complex biological samples, chromatographic separation is a critical first step before identification and quantification. myfoodresearch.com
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques used to separate, identify, and quantify compounds in a mixture. sigmaaldrich.com These methods are widely applied in pharmaceutical analysis for purity assessment and the separation of active pharmaceutical ingredients from related substances. myfoodresearch.com For this compound, which is identified as an impurity of hydromorphone, HPLC is a confirmed method for assessing its purity. lgcstandards.com A purity of greater than 95% has been reported for this compound reference standards as determined by HPLC. lgcstandards.com
UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. mdpi.comusp.org This increased throughput and improved separation efficiency make UPLC particularly suitable for analyzing complex samples and resolving closely related impurities. usp.orgnih.gov While specific UPLC methods for this compound are not detailed in the literature, the methods developed for other opioids, which often involve reversed-phase chromatography, are directly applicable. thermofisher.com
The selection of chromatographic conditions is critical for achieving optimal separation. Key parameters are detailed in the table below.
Table 1: Illustrative HPLC/UPLC Parameters for Opioid Analysis
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase (e.g., C18, C8) | Separates compounds based on hydrophobicity. C18 is a common choice for a wide range of opioids. sigmaaldrich.com |
| Particle Size | 5 µm (HPLC), <2 µm (UPLC) | Smaller particles in UPLC provide higher efficiency and resolution. mdpi.com |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., ammonium (B1175870) formate, formic acid) | The organic/aqueous ratio is adjusted (gradient elution) to effectively elute compounds of varying polarity. nih.gov |
| Detector | Photodiode Array (PDA) or UV-Vis | Allows for the detection of chromophoric compounds. PDA provides spectral information, aiding in peak identification. |
| Flow Rate | 0.8-1.5 mL/min (HPLC), 0.2-0.6 mL/min (UPLC) | Optimized based on column dimensions and particle size to ensure efficient separation. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the screening and confirmation of volatile and thermally stable compounds. clu-in.orgjfda-online.com It is a standard method in forensic and clinical toxicology for the analysis of drugs of abuse, including opioids. nih.govfao.org The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio information, which allows for definitive identification by comparing the resulting spectrum to library entries. clu-in.orgwikipedia.org
For polar compounds with low volatility, such as opioids, a derivatization step is often required to make them amenable to GC analysis. This chemical modification increases their thermal stability and volatility. However, some rapid screening methods for certain opioids can be performed without derivatization. jfda-online.com GC-MS is highly valued for its ability to serve as both a screening tool to identify presumptive positives and a confirmatory technique to verify the presence of a specific substance. jfda-online.comnist.gov
Table 2: Typical GC-MS Parameters for General Opioid Screening
| Parameter | Typical Specification | Purpose |
| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) | Provides high-resolution separation of compounds in the gas phase. |
| Injection Mode | Split/Splitless | Splitless mode is often used for trace analysis to maximize the amount of analyte reaching the column. |
| Carrier Gas | Helium or Hydrogen | Inert gas that carries the vaporized sample through the column. |
| Temperature Program | Ramped from a low to a high temperature (e.g., 150°C to 300°C) | Allows for the separation of compounds with a wide range of boiling points. nist.gov |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" for library matching. wikipedia.org |
| MS Analyzer | Quadrupole or Ion Trap | Sorts ions based on their mass-to-charge ratio. clu-in.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. wikipedia.orgbroadinstitute.org When coupled with a separation technique like liquid chromatography, it becomes an exceptionally powerful tool for modern analytical chemistry. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC or UPLC with the high sensitivity and specificity of tandem mass spectrometry. 360biolabs.combioxpedia.com This technique is the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue. 360biolabs.comnih.govnih.gov Its ability to simultaneously quantify multiple analytes makes it highly efficient. nih.govmdpi.com
In an LC-MS/MS experiment, the precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the analyte of interest is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a method known as Multiple Reaction Monitoring or MRM), the instrument can quantify the analyte with very high specificity, even at very low concentrations (ng/mL or pg/mL). mdpi.com Although specific LC-MS/MS methods for this compound are not published, established methods for hydromorphone and other opioids in wastewater and biological fluids demonstrate the applicability of this technique. nih.govugent.be
Table 3: Hypothetical LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value/Setting | Description |
| Compound | This compound | Analyte of interest. |
| Molecular Formula | C₃₄H₃₆N₂O₆ | As reported for 2,2'-Bishydromorphone. lgcstandards.com |
| Molecular Weight | 568.66 g/mol | Calculated from the molecular formula. lgcstandards.com |
| Precursor Ion ([M+H]⁺) | m/z 569.26 | The protonated molecule selected in the first mass spectrometer. |
| Product Ion 1 (Quantifier) | Hypothetical m/z | A specific and abundant fragment ion used for quantification. |
| Product Ion 2 (Qualifier) | Hypothetical m/z | A second fragment ion used for confirmation. The ratio of quantifier to qualifier must be constant. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules like opioids. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically <5 ppm error), allowing the determination of an analyte's elemental composition from its exact mass. spectroscopyonline.combioanalysis-zone.com This capability is invaluable for identifying unknown compounds, such as novel drug metabolites, for which no reference standards exist. nih.govmdpi.com Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are commonly used for HRMS analysis. nih.govrsc.org
By measuring the mass of a molecule to several decimal places, HRMS can distinguish between different compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com This specificity is critical for metabolite identification studies, where biotransformations such as hydroxylation or glucuronidation result in specific mass shifts. spectroscopyonline.com For this compound, HRMS would be the primary tool to propose chemical formulas for its previously uncharacterized metabolites found in biological samples. plos.org
Table 4: Calculated Exact Masses for this compound and Potential Metabolites
| Compound | Molecular Formula | Biotransformation | Calculated Monoisotopic Mass ([M+H]⁺) |
| This compound | C₃₄H₃₆N₂O₆ | Parent Drug | 569.2595 |
| Metabolite A | C₃₄H₃₆N₂O₇ | Hydroxylation (+O) | 585.2544 |
| Metabolite B | C₃₄H₃₄N₂O₆ | Dehydrogenation (-2H) | 567.2439 |
| Metabolite C | C₄₀H₄₄N₂O₁₂ | Glucuronidation (+C₆H₈O₆) | 745.2916 |
| Metabolite D | C₃₄H₃₈N₂O₉S | Sulfation (+SO₃) | 649.2323 |
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions by accelerating them and causing them to collide with neutral gas molecules like argon or nitrogen. wikipedia.orgtaylorandfrancis.com The kinetic energy from the collision is converted into internal energy, causing the ion to break apart into smaller fragment ions. wikipedia.org The resulting fragmentation pattern is highly reproducible and serves as a structural fingerprint of the molecule. frontiersin.org
By systematically studying the fragmentation patterns of a compound at different collision energies, analysts can elucidate its fragmentation pathways. mdpi.com This information is crucial for the structural characterization of unknown compounds and their metabolites, as the fragments often correspond to specific structural motifs within the parent molecule. taylorandfrancis.com CID is also employed in non-targeted analysis workflows to screen samples for the presence of compounds belonging to a particular chemical class by searching for common fragment ions or neutral losses, a strategy that would be effective for detecting novel hydromorphone-related compounds. frontiersin.org
Table 5: Plausible Fragmentation Pathways for this compound via CID
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Structural Origin of Fragmentation |
| 569.26 ([M+H]⁺) | Hypothetical | H₂O | Loss of a hydroxyl group as water. |
| 569.26 ([M+H]⁺) | Hypothetical | C₂H₅N | Cleavage related to the N-methyl ethyl bridge common in morphinans. |
| 569.26 ([M+H]⁺) | Hypothetical | CO | Loss of a carbonyl group. |
| 569.26 ([M+H]⁺) | 285.14 ([M/2+H]⁺) | Fission of the dimer | Cleavage of the bond linking the two hydromorphone units. |
Imaging Mass Spectrometry (IMS) for Distribution Analysis in Preclinical Tissue Samples
Imaging Mass Spectrometry (IMS), also referred to as Mass Spectrometry Imaging (MSI), is a powerful molecular imaging technique that visualizes the spatial distribution of compounds within biological specimens, such as tissue sections, without the need for labeling. mediford.comnih.gov This technique is increasingly utilized in pharmaceutical research and development to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. scienceopen.comcolumbia.edu
In the context of this compound analysis, IMS can be applied to preclinical tissue samples to map the distribution of the parent compound and its metabolites. nih.govscienceopen.com By directly ionizing molecules from the tissue surface, IMS provides a detailed molecular profile and visualizes the spatial location of each detected compound. mediford.comscienceopen.com This allows researchers to observe how this compound and its metabolic products are distributed across different organs and even within specific microstructures of a tissue. mediford.comscienceopen.com This level of detail is crucial for understanding the drug's pharmacokinetic and pharmacodynamic properties, including its efficacy and potential toxicity at a localized level. scienceopen.comcolumbia.edu
The process involves irradiating the surface of a frozen tissue section with a laser at regular intervals. The ions generated at each point are then analyzed by a mass spectrometer. mediford.com This method can distinguish between the unchanged drug and its metabolites, a significant advantage over techniques like autoradiography which often cannot differentiate between the two. mediford.com The resulting data can be overlaid with histological images (e.g., H&E staining) to correlate the compound's distribution with specific cellular and morphological features. mediford.com This integrated approach provides critical insights into where the drug acts and where it might cause toxicity. mediford.comscienceopen.com The application of IMS in preclinical studies is becoming more widespread, with growing confidence in its robustness for supporting drug development. columbia.edunih.gov
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and analysis of chemical compounds. These methods rely on the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. nuvisan.comcas.cz It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nuvisan.combruker.com For a compound like this compound, ¹H NMR and ¹³C NMR are essential for confirming its molecular structure.
¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its electronic environment, and spin-spin coupling patterns reveal the connectivity between neighboring protons. libretexts.org
¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, this technique provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the structure gives a distinct signal, revealing the number of different carbon environments. bhu.ac.in Proton-decoupled ¹³C NMR spectra, where each signal appears as a singlet, are most common, simplifying the spectrum and avoiding complex splitting patterns. bhu.ac.in
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals to their respective atoms in the this compound molecule, thereby confirming its structure. mdpi.com
Table 1: Representative NMR Data for Related Molecular Structures
This table presents example NMR data for acetophenone (B1666503) to illustrate the type of information obtained from these analyses. Actual data for this compound would require experimental measurement.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
| ¹H | 2.62 | s | CDCl₃ |
| ¹H | 7.47 | t | CDCl₃ |
| ¹H | 7.58 | t | CDCl₃ |
| ¹H | 7.97 | t | CDCl₃ |
| ¹³C | 26.5 | - | CDCl₃ |
| ¹³C | 128.2 | - | CDCl₃ |
| ¹³C | 128.5 | - | CDCl₃ |
| ¹³C | 133.0 | - | CDCl₃ |
| ¹³C | 137.1 | - | CDCl₃ |
| ¹³C | 198.1 | - | CDCl₃ |
Data sourced from a study on acetophenone synthesis and are for illustrative purposes only. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. measurlabs.com The method is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. mdpi.com The resulting FTIR spectrum is a unique "molecular fingerprint" of the compound. mdpi.com
For this compound, an FTIR analysis would reveal characteristic absorption bands corresponding to its various functional groups, such as:
O-H stretching vibrations from hydroxyl groups.
C=O stretching from the ketone group.
C-H stretching and bending from the aliphatic and aromatic parts of the molecule.
C-O stretching from the ether linkage.
C-N stretching from the amine group.
By comparing the observed absorption frequencies with established correlation tables, the presence of these functional groups can be confirmed, providing further evidence for the compound's structure. nih.gov FTIR is a valuable tool for both qualitative identification and can be used in quality control settings. bruker.com
Raman Spectroscopy for Molecular Vibrational Analysis and Drug Component Detection
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. renishaw.commdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser. edinst.comhoriba.com The resulting Raman spectrum also provides a unique fingerprint of a molecule based on its vibrational modes. edinst.comhoriba.com
Key advantages of Raman spectroscopy include its ability to analyze aqueous solutions with minimal interference from water, which is a strong absorber in IR spectroscopy, and its high spatial resolution when coupled with a microscope. mdpi.comhoriba.com This technique is highly specific and requires little to no sample preparation. horiba.commdpi.com
In the analysis of this compound, Raman spectroscopy can be used to:
Confirm the presence of specific molecular bonds and structural features. renishaw.com
Differentiate between different polymorphic forms, if they exist. renishaw.com
Detect and identify the active ingredient in complex mixtures or formulations. spectroscopyonline.comclinmedjournals.org
Recent advancements have shown that Raman spectroscopy is a powerful tool for detecting traces of drugs, making it valuable in forensic analysis and quality assurance in pharmaceutical manufacturing. spectroscopyonline.comnih.gov
UV-Visible (UV-Vis) Spectroscopy for Chromophore Detection
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. wikipedia.org This technique is particularly useful for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. msu.edu The absorption of light corresponds to the excitation of electrons to higher energy molecular orbitals. wikipedia.orgmsu.edu
For this compound, the aromatic ring system constitutes a significant chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) that are indicative of its electronic structure. msu.edu The intensity of the absorption, quantified as molar absorptivity (ε), is proportional to the concentration of the compound, according to the Beer-Lambert law. wikipedia.orgupi.edu
While UV-Vis spectra are often characterized by broad bands and may not provide the same level of structural detail as NMR or vibrational spectroscopy, they are valuable for:
Confirming the presence of conjugated systems. msu.edu
Quantitative analysis of the compound in solution. thermofisher.com
Serving as a detection method in techniques like High-Performance Liquid Chromatography (HPLC).
The UV spectrum is a fundamental characteristic used in the identification and quality control of many pharmaceutical compounds. unodc.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Analytical Data Analysis
The vast and complex datasets generated by modern analytical instruments present an opportunity for the application of Artificial Intelligence (AI) and Machine Learning (ML). mdpi.com These computational tools can identify patterns and correlations in data that may be missed by manual inspection, leading to more accurate and efficient analysis. mdpi.complos.org
In the context of this compound characterization, AI and ML can be integrated in several ways:
Spectroscopic Data Analysis: ML algorithms, such as principal component analysis (PCA) and neural networks, can be trained on spectroscopic data (FTIR, Raman, NMR) to rapidly identify and classify substances. mdpi.comucf.edu For instance, an AI model could be developed to distinguish between this compound and its related impurities or metabolites based on subtle differences in their spectra. ucf.edu This has been successfully applied to the analysis of fentanyl and its derivatives. ucf.edu
Mass Spectrometry Imaging: The high-dimensional data from MSI can be processed using ML to reveal hidden structures and correlations between drug distribution and tissue pathology. columbia.edu
Predictive Modeling: AI can be used to predict analytical properties, such as mass spectra or chromatographic retention times, for novel or hypothetical metabolites of this compound. mdpi.com This can aid in their tentative identification before reference standards are available. mdpi.com
Drug Discovery and Development: Broader applications of AI in drug discovery include identifying new therapeutic targets, screening virtual compound libraries, and optimizing drug properties. rsc.org
Q & A
Basic Research Questions
Q. What are the foundational pharmacological properties of Pseudohydromorphone, and how do they guide initial experimental design?
- Methodological Answer : Begin with in vitro assays to assess receptor binding affinity (e.g., µ-opioid receptors) and selectivity. Use radioligand displacement studies to quantify competitive inhibition . For in vivo models, employ rodent thermal or mechanical pain thresholds (e.g., tail-flick test) to evaluate analgesic efficacy. Ensure dose ranges are informed by pharmacokinetic (PK) parameters like bioavailability and half-life, derived from preliminary plasma concentration-time profiles .
Q. What criteria should inform the selection of control groups in this compound efficacy studies?
- Methodological Answer : Use active controls (e.g., hydromorphone) to benchmark efficacy and safety. Include placebo controls to isolate drug-specific effects. Stratify groups by covariates such as age, sex, and metabolic profiles to minimize confounding variables. Follow CONSORT guidelines for randomization and blinding .
Q. How can researchers optimize dose-escalation protocols for this compound to balance efficacy and toxicity?
- Methodological Answer : Implement a Phase I trial design with Bayesian adaptive methods to dynamically adjust doses based on real-time toxicity data (e.g., respiratory depression thresholds). Use PK/PD modeling to correlate plasma concentrations with therapeutic outcomes .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy across heterogeneous patient populations be resolved?
- Methodological Answer : Apply meta-analytic techniques to pool data from multiple cohorts. Use subgroup analysis to identify moderators (e.g., genetic polymorphisms in CYP450 enzymes). Validate findings via sensitivity analysis to exclude outliers or confounders . Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses for subgroup-specific effects .
Q. What statistical approaches are robust against high inter-individual variability in this compound pharmacokinetics?
- Methodological Answer : Employ mixed-effects models (e.g., NONMEM) to account for between-subject variability. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for PK parameters like clearance and volume of distribution. Report results to no more than three significant figures to align with instrument precision .
Q. How can researchers differentiate this compound’s therapeutic effects from placebo responses in double-blind trials?
- Methodological Answer : Integrate objective biomarkers (e.g., fMRI for pain modulation pathways) alongside subjective pain scales. Apply latent class analysis to classify responders/non-responders. Predefine criteria for "minimally clinically important differences" (MCID) to reduce interpretation bias .
Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?
- Methodological Answer : Use propensity score matching to balance baseline characteristics between treatment and comparator groups. Conduct sensitivity analyses under varying assumptions (e.g., missing data imputation methods). Adhere to STROBE guidelines for observational studies .
Data Analysis and Reporting Standards
Key Considerations for Methodological Rigor
- Ethical Compliance : Obtain IRB approval for human studies; document informed consent processes and adverse event monitoring .
- Reproducibility : Share raw datasets via repositories like Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
